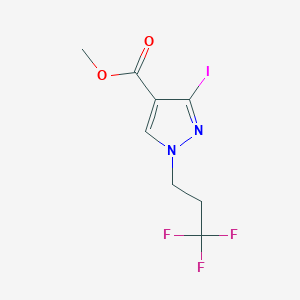

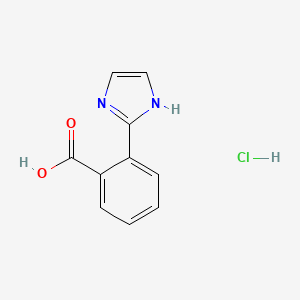

![molecular formula C9H11N3O2 B2634480 Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 2344678-81-3](/img/structure/B2634480.png)

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It is a derivative of imidazo[1,5-a]pyrimidine , which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reduction of ethyl imidazo[1,5-a]-pyrimidine-3-carboxylate using H2 over Pd/C leads to the formation of ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate .

Aplicaciones Científicas De Investigación

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

This compound has been used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine . The process involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This synthesis method has been found to be convenient and efficient .

Recyclization into 3H-imidazo[4,5-b]pyridine Derivatives

The compound can undergo an unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This conversion can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Structural Analogs of Purine Bases

Imidazopyrimidines, including this compound, are structural analogs (isosteres) of purine bases, such as adenine and guanine . This makes them valuable in various biological and pharmaceutical applications .

Nonbenzodiazepine GABA Receptor Agonists

Imidazopyrimidines have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists . This suggests potential applications in the treatment of neurological disorders .

p38 Mitogen Activated Protein Kinase Inhibitors

These compounds have been evaluated for their potential as p38 mitogen activated protein kinase inhibitors . This suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis .

Antibacterial Agents

Imidazopyrimidines have also been evaluated as potential antibacterial agents . This suggests potential applications in the treatment of bacterial infections .

Optoelectronic Devices

Imidazo[1,5-a]pyrimidine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors and Emitters for Confocal Microscopy and Imaging

These compounds have been used in sensors and as emitters for confocal microscopy and imaging . This suggests potential applications in the field of biomedical imaging .

Propiedades

IUPAC Name |

ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKWQQPJUGFOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=NC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

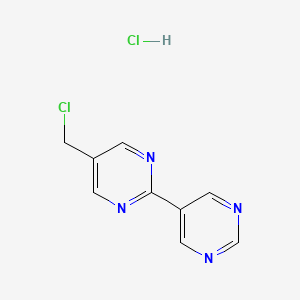

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)

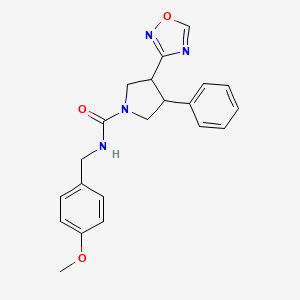

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)

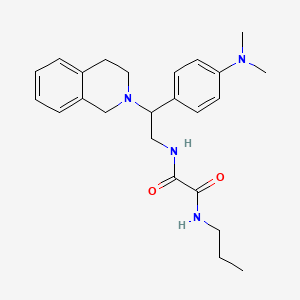

![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634409.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)